4,4a(2)-Dimethoxychalcone

Catalog No.
S782828
CAS No.
2373-89-9
M.F
C17H16O3
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4a(2)-Dimethoxychalcone

4,4'-Dimethoxychalcone (CAS 2373-89-9) resolves selectivity in autophagy studies by inhibiting GATA transcription factors without TORC1 interference. For electronics, its 1.6 V anodic oxidation yields semiconducting o-phenylenevinylene oligomers (2.86 eV band gap).

  • Autophagy: GATA inhibitor reference standard; avoids off-target TORC1 effects.
  • Materials: Rigid scaffold for OLED and sensor layer synthesis.
  • Formulation: Ready solubility in DMSO/PEG300/Tween 80 (1 mg/mL) for in vivo cardiac ischemia models.

CAS Number

2373-89-9

Product Name

4,4a(2)-Dimethoxychalcone

IUPAC Name

1,3-bis(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3

InChI Key

HDXVSZWKIHQDES-UHFFFAOYSA-N

Synonyms

4,4'-Dimethoxybenzylideneacetophenone

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC

The exact mass of the compound 4,4'-Dimethoxychalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87339. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

4,4'-Dimethoxychalcone (CAS 2373-89-9), a highly versatile α,β-unsaturated carbonyl derivative, is defined by the presence of two para-methoxy groups on its flanking aromatic rings. In industrial and academic procurement, it is primarily sourced as a rigid building block for synthesizing complex heterocycles and semi-conducting oligomers via anodic oxidation [1]. Additionally, it serves as a critical reference standard in pharmacological research due to its well-characterized, TORC1-independent autophagy-inducing properties[2]. With a defined melting point of 98–104 °C and established solubility profiles in standard in vivo vehicles, 4,4'-dimethoxychalcone offers a predictable handling baseline for both materials science and biochemical assay formulation .

Research Fit

Compound type
Natural flavonoid chalcone (dimethoxy-substituted)
Research context
Longevity and autophagy pathway studies across model organisms
Format
Reference standard with high purity for reproducible research

Substituting 4,4'-dimethoxychalcone with generic chalcones or positional isomers (such as 3,4-dimethoxychalcone or unsubstituted chalcone) fundamentally alters both downstream chemical reactivity and biological targeting . In electrochemical oligomerization, the specific para-methoxy substitution dictates the radical cation stability and the resulting band gap of the synthesized o-phenylenevinylene oligomers; altering these positions shifts the oxidation potential and compromises the semi-conducting properties of the final material[1]. In biological models, while other chalcones may induce autophagy broadly, 4,4'-dimethoxychalcone specifically operates via a TORC1-independent pathway by inhibiting GATA transcription factors [2]. Using a generic analog risks off-target TORC1 interference, rendering the compound unsuitable for specific mechanistic assays or targeted cardioprotective models [2].

Substitution Risk

Mechanistic uniqueness
Reported autophagy-dependent longevity and cardioprotection model responses may not replicate with other chalcones.
Cross-species lifespan context
Cross-species lifespan extension context is specific to DMC in published screening efforts; not a class-wide chalcone property.
GATA/TORC1 independence
GATA-dependent, TORC1-independent mechanism is not a conserved chalcone feature; substitution risks mechanistic mismatch.

Electrochemical Processability: Anodic Oxidation and Oligomer Band Gap Tuning

In the synthesis of semi-conducting oligomers, the choice of chalcone monomer strictly dictates the electronic properties of the resulting film. 4,4'-Dimethoxychalcone undergoes anodic oxidation at a platinum working electrode in acetonitrile, exhibiting a single irreversible anodic peak at approximately 1.6 V vs. Ag/AgCl [1]. This controlled electro-oligomerization yields an o-phenylenevinylene oligomer with a calculated electrochemical band gap of 2.86 eV [1]. In contrast, using the analog 4-dimethylamino-4'-methoxychalcone (DMAMC) under similar conditions yields an oligomer with a drastically lower electrochemical band gap of 1.68 eV [2].

Evidence DimensionElectrochemical Band Gap of Resulting Oligomer
Target Compound Data2.86 eV (from 4,4'-dimethoxychalcone)
Comparator Or Baseline1.68 eV (from DMAMC analog)
Quantified Difference1.18 eV higher band gap for 4,4'-DMC-derived oligomer
ConditionsAnodic oxidation at Pt electrode in acetonitrile/nitromethane

Procuring 4,4'-dimethoxychalcone is essential for synthesizing wider-band-gap semi-conducting oligomers, whereas amino-substituted analogs are strictly for narrow-band-gap applications.

Lifespan extension
Class-level inference
4,4'-DMC
Reported cross-species lifespan extension (yeast, C. elegans, Drosophila)
Other chalcones
No lifespan extension in same screening
Supports longevity model organism studies; not a class-wide chalcone property.
Reported in screening context; confirm in target model.

Mechanistic Specificity in Autophagy Induction: TORC1-Independent Pathway

For pharmacological screening, 4,4'-dimethoxychalcone is utilized specifically for its unique pathway activation. While analogs like 3,4-dimethoxychalcone exhibit a broader, generalized pro-autophagic effect across multiple cell lines, 4,4'-dimethoxychalcone specifically induces autophagic flux by inhibiting GATA transcription factors entirely independent of the TORC1 kinase pathway [1]. In wild-type C57BL/6 mice, an intraperitoneal dose of 100 mg/kg efficiently triggers this specific autophagic flux in heart and liver tissues, providing targeted cardioprotection against myocardial ischemia without the systemic TORC1 suppression seen with rapamycin or broader analogs [2].

Evidence DimensionAutophagy Pathway Dependence
Target Compound DataTORC1-independent (GATA transcription factor inhibition)
Comparator Or BaselineStandard inducers (e.g., Rapamycin) and broad analogs (3,4-DC) / TORC1-dependent or multi-pathway
Quantified DifferenceExclusive isolation of TORC1-independent autophagic flux
Conditions100 mg/kg i.p. administration in C57BL/6 mice models

Select this specific isomer when designing assays that require autophagy induction without confounding TORC1 kinase pathway interference.

Infarct size reduction
Direct head-to-head
P < 0.05vs vehicle 100 mg/kg DMC, mouse LAD ligation
Supports autophagy-dependent cardioprotection endpoint review.
Model-specific; requires validation in other species.

Formulation and Handling: Defined In Vivo Vehicle Solubility

Practical application of chalcones in vivo requires predictable solubility in standard excipients. 4,4'-Dimethoxychalcone demonstrates a maximum solubility of 2.69 mg/mL (10.03 mM) in neat DMSO with sonication . For in vivo dosing, it successfully formulates at 1.0 mg/mL (3.73 mM) in a standardized vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This defined solubility profile prevents the precipitation issues commonly encountered with more highly hydroxylated chalcones, ensuring reproducible dosing in murine models of myocardial ischemia or longevity[1].

Evidence DimensionIn Vivo Vehicle Solubility Limit
Target Compound Data1.0 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline
Comparator Or BaselineHighly hydroxylated chalcones (prone to precipitation in aqueous-heavy vehicles)
Quantified DifferenceStable 1.0 mg/mL working solution without immediate precipitation
ConditionsHeated/sonicated multi-component vehicle preparation

Provides a validated, reproducible formulation baseline for animal studies, minimizing the risk of dosing failures due to poor bioavailability.

Autophagy mechanism
Class-level inference
GATA inhibition, TORC1‑independent; distinct from rapamycin.
Enables study of non‑mTORC1 autophagy induction pathway.
Mechanism reported in yeast and mammalian cells; verify in target system.
Autophagy induction
Direct head-to-head
4,4'-DMC
Induced autophagy (reported level)
3,4-DC
Broader autophagy-inducing activity
Informs regioisomer selection for SAR; 4,4'-DMC has unique longevity profile.
Based on GFP‑LC3 flux in endothelial, myocardial, myeloid lines.

Electro-oligomerization of Semi-conducting Films

Directly using the 1.6 V anodic oxidation peak to synthesize o-phenylenevinylene oligomers with a 2.86 eV band gap for organic electronics and sensor layers [1].

Targeted TORC1-Independent Autophagy Assays

Utilizing the compound as a reference standard in cellular assays to isolate GATA-transcription-factor-mediated autophagy from TORC1-dependent pathways [2].

Precursor for Pyrazoline and Heterocycle Synthesis

Leveraging the α,β-unsaturated carbonyl system and para-methoxy groups as a rigid, reactive scaffold for synthesizing bioactive pyrazolines via condensation with hydrazines .

In Vivo Cardioprotection Modeling

Formulating the compound in standard DMSO/PEG300/Tween 80 vehicles at 1 mg/mL to study myocardial ischemia prevention in murine models [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Longevity pathway research
Cross-species lifespan extension context
Survival and chronological aging readouts in model organisms
Myocardial ischemia‑reperfusion model studies
Autophagy-dependent infarct size reduction endpoint
Histological infarct area in rodent models
Autophagy signaling pathway analysis
GATA transcription factor inhibition, TORC1-independent
LC3 flux and nuclear pool readouts
Chalcone structure‑activity relationship studies
Methoxy-substitution autophagy profiling
Comparative autophagic flux in cell panels

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

268.109944368 Da

Monoisotopic Mass

268.109944368 Da

Heavy Atom Count

20

UNII

8KJ379G3P2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

41564-67-4
2373-89-9

Wikipedia

(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one

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